molecular formula C11H12O4 B046953 Monoisopropyl phthalate CAS No. 35118-50-4

Monoisopropyl phthalate

Cat. No.: B046953
CAS No.: 35118-50-4
M. Wt: 208.21 g/mol
InChI Key: CXJOEMLCEGZVPL-UHFFFAOYSA-N
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Description

. It is commonly used as a plasticizer and has various applications in industrial and scientific fields.

Mechanism of Action

Target of Action

Monoisopropyl phthalate (MIPrP) is a phthalic acid monoester . Phthalates, including MIPrP, are known to disrupt the endocrine system, affecting reproductive health and physical development

Mode of Action

Like other phthalates, it is likely to interact with its targets in the endocrine system, leading to disruptions in hormone regulation and function

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The biodegradation of phthalates, including MIPrP, could play a significant role in their biochemical pathways . .

Pharmacokinetics

Phthalates, including MIPrP, are known to be digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The phthalates that are made bioavailable through digestion enter the bloodstream and reach the liver for further detoxification, and these are excreted via urine and/or feces . These processes likely influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MIPrP and their impact on its bioavailability.

Result of Action

Exposure to phthalates has been associated with an increased risk of early miscarriage , suggesting that MIPrP may have similar effects

Action Environment

The environmental fate, transport, and degradation of phthalates, including MIPrP, under natural conditions are highly dependent on their physical and chemical properties . Environmental factors such as temperature, pH, and the presence of degrading organisms can influence the action, efficacy, and stability of MIPrP .

Future Directions

Research on phthalates, including Monoisopropyl phthalate, is ongoing. Future research directions include the development of novel adsorption materials for extraction of trace phthalates in water , and the need to take low-dose effects of phthalates into account regarding the reproductive toxicity of phthalates exposure in humans .

Biochemical Analysis

Biochemical Properties

Monoisopropyl phthalate plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . It induces multi-organ damage through mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function and also altering the expression and activity of the most important antioxidant enzymes .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It disrupts cell function and alters the expression and activity of key antioxidant enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces oxidative stress via generation of Reactive Oxygen Species (ROS), leading to DNA damage and lipid peroxidation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoisopropyl phthalate is synthesized through the esterification of phthalic anhydride with isopropanol. The reaction typically involves heating phthalic anhydride with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:

Phthalic anhydride+IsopropanolMonoisopropyl phthalate+Water\text{Phthalic anhydride} + \text{Isopropanol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+Isopropanol→Monoisopropyl phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and isopropanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Monoisopropyl phthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to phthalic acid and isopropanol.

    Oxidation: It can be oxidized to form phthalic acid derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Monoisopropyl phthalate has several applications in scientific research, including:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

    Biology: Studied for its potential endocrine-disrupting effects and its role as a human xenobiotic metabolite.

    Medicine: Investigated for its anti-estrogenic properties and potential therapeutic applications.

    Industry: Utilized in the production of flexible plastics, coatings, and adhesives

Comparison with Similar Compounds

  • Di-isononyl phthalate (DINP)
  • Di-isodecyl phthalate (DIDP)
  • Butyl benzyl phthalate (BBP)

Comparison: Monoisopropyl phthalate is unique in its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalates. For instance, it has a lower molecular weight and different solubility characteristics, making it suitable for specific applications where other phthalates may not be as effective .

Properties

IUPAC Name

2-propan-2-yloxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJOEMLCEGZVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885606
Record name 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35118-50-4
Record name Monoisopropyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35118-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035118504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suitable reaction vessel there is charged phthalic anhydride and a 2.0X molar excess of isopropyl alcohol. The charge is heated to reflux temperature for about one hour. At the end of this time period an aliquot of the reaction mixture shows an absence of anhydride by infra-red analysis. The solvent is removed under vacuum and the residue recrystallized from toluene to obtain 1,2-benzene dicarboxylic acid mono-isopropyl ester (M.P. 73°-77° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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